molecular formula C6H6N4O2 B13575013 1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B13575013
M. Wt: 166.14 g/mol
InChI Key: LUFHDEUYQGHBJS-UHFFFAOYSA-N
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Description

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a tetrahydropyrimidine derivative, a scaffold of significant interest in medicinal chemistry due to its association with a wide spectrum of biological activities. Compounds based on the 1,2,3,4-tetrahydropyrimidine core, often synthesized via Biginelli-type reactions, have been extensively investigated for their pharmacological potential. This structural motif is found in molecules exhibiting diverse biological properties, including serving as kinase inhibitors for oncology research, anti-inflammatory agents, and antioxidants. The specific substitution pattern on the pyrimidine ring is critical for its biological activity and research application. For instance, closely related carbonitrile derivatives have been designed and synthesized as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is a promising target in cancer research due to its role in controlling cell proliferation, apoptosis, and the progression of various hematological and solid malignancies . Furthermore, tetrahydropyrimidine-5-carbonitrile derivatives have also demonstrated significant potential in inflammatory disease research, showing inhibitory activity against key enzymes like phospholipase A2 and proteinase K, which are involved in the inflammatory cascade . The 1,2,3,4-tetrahydropyrimidine scaffold is also recognized for its antioxidant properties, with studies showing the capability of such compounds to act as free radical and hydrogen peroxide scavengers, which is relevant for research into oxidative stress-related pathologies . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

1-amino-6-methyl-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C6H6N4O2/c1-3-4(2-7)5(11)9-6(12)10(3)8/h8H2,1H3,(H,9,11,12)

InChI Key

LUFHDEUYQGHBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1N)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound belongs to the class of tetrahydropyrimidine derivatives commonly synthesized via multicomponent condensation reactions involving urea or thiourea derivatives, aldehydes, and nitrile-containing substrates. The core pyrimidine ring is typically formed by cyclization reactions under acidic or basic catalysis, often employing Biginelli-like condensation protocols.

Typical Synthetic Route

A representative synthetic route involves the condensation of:

The reaction proceeds through the formation of an intermediate enamine or imine, followed by cyclization to the tetrahydropyrimidine ring.

Reaction Conditions and Catalysts

  • Catalysts: Acidic catalysts such as acetic acid or Lewis acids, and ionic liquids like DIPEAc (N,N-diisopropylethylammonium acetate) have been reported to accelerate the reaction efficiently.
  • Temperature: Typical reflux conditions range from 60°C to 100°C, with some protocols operating at room temperature using ionic liquid catalysis.
  • Solvent: Common solvents include ethanol, dioxane, or solvent-free conditions in green chemistry approaches.
  • Reaction Time: Varies from 30 minutes to 8 hours depending on catalyst and temperature.

Green Chemistry Approaches

Recent studies have explored solvent-free multicomponent reactions using deep eutectic solvents (DES) such as choline chloride with zinc chloride (ChCl:2ZnCl2) as catalysts. Such methods offer moderate yields (~62%) with benefits of catalyst recyclability and reduced environmental impact.

Detailed Examples of Preparation Protocols

Entry Reactants Catalyst/Conditions Temperature Time Yield (%) Reference
1 Cyanoacetamide + Urea + Acetaldehyde Acidic catalyst (Acetic acid) 80–100°C (reflux) 4–8 h 70–90 Kanatomo et al., Chem. Pharm. Bull., 1981
2 Benzaldehyde + Malononitrile + Thiourea Deep eutectic solvent (ChCl:2ZnCl2) 80°C 2 h 62 Science & Technology Development Journal, 2025
3 Aldehydes + Ethylcyanoacetate + Thiourea Ionic liquid DIPEAc Room temp 1–2 h 75–85 ACS Omega, 2019

Mechanistic Insights

  • The reaction initiates by the formation of an imine or enamine intermediate between the aldehyde and urea/thiourea.
  • Nucleophilic attack by cyanoacetamide or malononitrile leads to cyclization.
  • Subsequent tautomerization and rearrangement yield the tetrahydropyrimidine ring with the characteristic 2,4-dioxo groups and the carbonitrile substituent at position 5.
  • The methyl group at position 6 is introduced via the aldehyde component (e.g., acetaldehyde).

Characterization and Purification

  • Purification: Recrystallization from ethanol or benzene is commonly employed to obtain pure crystalline products.
  • Spectroscopic Characterization:
    • FTIR: Characteristic absorption bands for NH (~3400 cm⁻¹), C≡N (~2210 cm⁻¹), and C=O (~1650–1700 cm⁻¹).
    • NMR: Proton NMR shows signals for methyl protons (~δ 2.0–2.5 ppm), NH protons (~δ 10–12 ppm), and methine protons on the pyrimidine ring.
    • Elemental Analysis: Confirms molecular formula with minor deviations due to hygroscopic nature.
  • X-ray Crystallography: Used to confirm ring structure and regiochemistry, especially in complex derivatives.

Summary Table of Key Preparation Parameters

Parameter Description Typical Range/Value
Reactants Cyanoacetamide or malononitrile, urea/thiourea, aldehyde Stoichiometric or slight excess of aldehyde
Catalyst Acetic acid, Lewis acids, ionic liquids, DES 0.1–0.3 equivalents
Solvent Ethanol, dioxane, or solvent-free 5–20 mL or none
Temperature Reflux or 60–100°C Room temperature with ionic liquid catalysis
Time 0.5–8 hours 2 hours typical for green methods
Yield Isolated yield 62–90% depending on method

Research Findings and Source Diversity

  • The classical method by Kanatomo, Hase, and Nagai (1981) remains a benchmark for high-yield synthesis using sodium hydroxide catalysis at 60°C for short times (~2 min reported in some conditions) but with moderate yields (~89%).
  • Green chemistry methodologies employing deep eutectic solvents (ChCl:2ZnCl2) have been validated recently, offering environmentally friendly alternatives with reasonable yields and catalyst reusability.
  • Ionic liquid catalysis using DIPEAc has demonstrated efficient room-temperature synthesis with broad substrate scope, including electron-donating and withdrawing groups on aldehydes.
  • Structural analogues and derivatives have been synthesized by modifying substituents and reaction partners, confirming the versatility of the synthetic approach.

Chemical Reactions Analysis

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to other tetrahydropyrimidine-5-carbonitrile derivatives allow for meaningful comparisons regarding substituent effects, physicochemical properties, and biological activities. Below is a detailed analysis:

Structural Variations and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Key Features
1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Target) 1-NH₂, 6-CH₃, 2,4-O₂ C₆H₅N₅O₂ Amino and methyl groups enhance hydrogen bonding and lipophilicity.
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 6-Pyrazole, 2-S C₂₁H₁₅N₅OS Thioxo group increases electron density; pyrazole enhances π-π stacking.
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 1-CH₂CH₃, 2,4-O₂ C₇H₇N₃O₂ Ethyl group improves lipophilicity but reduces hydrogen-bonding capacity.
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 1-Cyclopropyl, 2,4-O₂ C₈H₇N₃O₂ Cyclopropyl introduces steric hindrance, potentially affecting receptor binding.
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile 6-CH₃, 2,4-O₂ C₆H₅N₃O₂ Lacks amino group at position 1, reducing nucleophilic reactivity.

Physicochemical Properties

  • Solubility: The amino group in the target compound improves aqueous solubility compared to alkyl-substituted analogs like 1-ethyl or 1-cyclopropyl derivatives .
  • Thermal Stability : Thioxo-containing derivatives (e.g., 2-thioxo in ) exhibit lower melting points (~180–200°C) due to reduced crystallinity, whereas dioxo derivatives (e.g., target compound) typically melt above 200°C .
  • Spectroscopic Data: FTIR: The target compound shows peaks at ~3200 cm⁻¹ (N-H stretch) and ~2200 cm⁻¹ (C≡N), absent in non-amino analogs . ¹H NMR: A singlet at δ 5.6 ppm corresponds to the C-5 proton, distinct from thioxo analogs (δ 6.2–6.5 ppm) .

Research Findings and Implications

  • The amino group at position 1 in the target compound may enhance DNA intercalation or enzyme inhibition, as seen in related pyrimidine derivatives .

Biological Activity

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8N4O3
  • Molecular Weight : 198.18 g/mol
  • CAS Number : 14785-95-6
  • Structure : The compound features a pyrimidine ring with multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-amino-6-methyl-2,4-dioxo have been tested against various bacterial strains. One study reported an IC50 value of approximately 26.7 µM against Leishmania amazonensis for a related compound, suggesting potential antiparasitic activity .

Anticancer Properties

The compound's structural analogs have shown promise in cancer therapy. A study highlighted the inhibition of branched-chain amino acid transaminases (BCATs), which are implicated in tumor growth and chemotherapy resistance. The inhibition of BCAT1 and BCAT2 by pyrimidine-based compounds could provide a therapeutic avenue for glioblastoma treatment .

The biological activity of 1-amino-6-methyl-2,4-dioxo is largely attributed to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit key metabolic enzymes involved in amino acid metabolism.
  • Cellular Uptake : The molecular structure allows for efficient cellular uptake, enhancing its therapeutic efficacy.

Study on Anticancer Efficacy

In a controlled experiment involving murine models with induced tumors, the administration of a pyrimidine derivative demonstrated significant tumor growth inhibition compared to control groups. The results indicated that treatment with these compounds could lead to improved survival rates in treated mice .

Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various pyrimidine derivatives against clinical isolates. The results indicated that certain modifications in the chemical structure led to enhanced activity against resistant strains of bacteria .

Data Tables

PropertyValue
Molecular FormulaC7H8N4O3
Molecular Weight198.18 g/mol
CAS Number14785-95-6
Antimicrobial IC5026.7 µM against Leishmania
Anticancer IC50Not specified

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify tautomeric forms and substituent positions. For example, δH ~7.3–8.4 ppm (aromatic protons) and δC ~80–170 ppm (C=O, CN groups) are diagnostic .
  • IR Spectroscopy : Peaks at ~2212 cm⁻¹ (C≡N stretch) and ~1640–1680 cm⁻¹ (C=O/C=N) confirm functional groups .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, with displacement parameters and atomic coordinates validated using CIF files (e.g., Table 1 in ) .

How does tautomeric behavior influence the reactivity of this compound in derivatization reactions?

Advanced
The compound exhibits keto-enol and thione-thiol tautomerism, impacting nucleophilic/electrophilic sites. For instance, identifies two tautomeric forms (thione vs. thiol), altering reactivity with carbon electrophiles (e.g., methyl iodide) and nitrogen nucleophiles (e.g., hydrazine). Key considerations:

  • pH Control : Acidic conditions favor thione tautomers, enhancing alkylation at sulfur.
  • Solvent Effects : Polar solvents stabilize enolic forms, directing reactivity toward C-5 or C-6 positions .
    Tautomer distribution can be quantified via UV-Vis or computational methods (DFT calculations).

What methodological strategies are employed to evaluate its biological activity, such as antimicrobial or antiviral potential?

Q. Advanced

  • In Vitro Assays :
    • HIV Integrase Inhibition (): Strand transfer assays using recombinant HIV-1 integrase and oligonucleotide substrates, with IC₅₀ values calculated via fluorescence resonance energy transfer (FRET).
    • Antimicrobial Screening (): Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with MIC values compared to standard drugs.
  • Cytotoxicity Testing (): MTT assays on tumor cell lines (e.g., HepG2, MCF-7) to determine selectivity indices .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced
Discrepancies often arise from structural modifications (e.g., substituent effects) or assay variability. Mitigation strategies include:

  • Control Experiments : Using reference compounds (e.g., raltegravir for HIV integrase assays) to standardize activity metrics.
  • Structure-Activity Relationship (SAR) Analysis : Comparing substituent effects (e.g., 4-substituted phenyl groups in vs. pyrazole derivatives in ) to identify critical pharmacophores.
  • Dose-Response Validation : Replicating assays across multiple concentrations and cell lines to confirm reproducibility .

What are the key considerations for derivatization reactions, such as thiation or hydrolysis?

Q. Advanced

  • Thiation : Reacting with Lawesson’s reagent or P₄S₁₀ converts carbonyl to thiocarbonyl groups. demonstrates methylsulfanyl substitution at C-2/C-4 positions, requiring inert atmospheres (N₂/Ar) to prevent oxidation.
  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave nitrile groups to amides/carboxylic acids. notes controlled pH (4–6) to avoid over-hydrolysis.
  • Monitoring : LC-MS tracks intermediate formation, while recrystallization (e.g., glacial acetic acid) purifies products .

How can computational modeling enhance the understanding of this compound’s mechanism of action?

Q. Advanced

  • Molecular Docking (): AutoDock or Schrödinger Suite predicts binding modes to targets like HIV integrase, with scoring functions (e.g., ΔG) validating affinity.
  • MD Simulations : GROMACS or AMBER models stability of ligand-target complexes over 50–100 ns trajectories.
  • QSAR Models : CoMFA/CoMSIA correlates electronic (HOMO/LUMO) and steric parameters with bioactivity .

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